3-Bromo-4-(bromomethyl)thiophene

C–H Functionalization Direct Arylation Regioselectivity

Traditional mono-brominated thiophenes force researchers to choose between iterative protection/deprotection sequences or accept low regioselectivity in cross-coupling. 3-Bromo-4-(bromomethyl)thiophene solves this by providing two electronically distinct bromine centers (aryl C3-Br >> benzylic C4-Br) that react orthogonally without protecting groups. - Enables a single-pot, two-step diversification: Suzuki-Miyaura at C3 followed by nucleophilic substitution at C4. - Eliminates protecting-group chemistry, reducing step count and improving overall yield in library synthesis. - Delivers >95% purity (GC/HPLC) with ambient shipping; available from milligram to gram scale for immediate dispatch.

Molecular Formula C5H4Br2S
Molecular Weight 255.96 g/mol
CAS No. 40032-80-2
Cat. No. B1282005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(bromomethyl)thiophene
CAS40032-80-2
Molecular FormulaC5H4Br2S
Molecular Weight255.96 g/mol
Structural Identifiers
SMILESC1=C(C(=CS1)Br)CBr
InChIInChI=1S/C5H4Br2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2
InChIKeyPYHREWOWCJSFSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-(bromomethyl)thiophene: Product Overview


3-Bromo-4-(bromomethyl)thiophene (CAS 40032-80-2) is a di-brominated thiophene derivative (C₅H₄Br₂S; MW 255.96) [1] that serves as an advanced building block for orthogonal synthesis strategies . Unlike mono-brominated thiophenes, this compound integrates both an aryl bromide at the 3-position and a highly reactive benzylic-type bromide at the 4-methyl position within the same scaffold. This dual functionality is not present in simpler analogs, enabling sequential, site-selective modifications that are critical for constructing complex conjugated architectures for materials science and pharmaceutical research [2].

3-Bromo-4-(bromomethyl)thiophene: Irreplaceability


Substituting 3-Bromo-4-(bromomethyl)thiophene with a generic mono-bromo thiophene (e.g., 3-Bromo-4-methylthiophene, CAS 30318-99-1) or a regioisomer like 2-Bromo-5-(bromomethyl)thiophene introduces significant, often unacceptable, constraints in synthetic design [1]. The target compound's distinct arrangement places the aryl bromide ortho to the sulfur atom and adjacent to the bromomethyl group . This specific spatial and electronic environment is essential for regioselective cross-coupling strategies: as established in the literature, a bromine at the C2-position of a thiophene can act as a blocking group for direct arylation at C5 [2]. The C3 aryl bromide in the target compound is fundamentally more reactive in traditional Suzuki-Miyaura coupling than the C4 bromomethyl unit, enabling predictable orthogonal diversification [3]. Using a differently substituted analog disrupts this reactivity hierarchy, resulting in lower regioselectivity, reduced yields, or the need for costly protecting group chemistry to achieve the same precise molecular editing.

3-Bromo-4-(bromomethyl)thiophene: Comparative Evidence


Enhanced Regioselectivity in Cross-Coupling

The target compound provides a specific electronic and steric environment at C3 that is distinct from simpler analogs. The presence of the adjacent bromomethyl group increases the electron deficiency at C3 compared to 3-Bromo-4-methylthiophene, thereby enhancing the rate of oxidative addition with Pd(0) catalysts. This is a critical differentiator when orthogonality is required. [1]

C–H Functionalization Direct Arylation Regioselectivity

Reactivity Hierarchy vs. Regioisomer

In 2-Bromo-5-(bromomethyl)thiophene, the aryl bromide at C2 is preferentially reactive in Suzuki coupling, while the C5 bromomethyl group remains intact [1]. In 3-Bromo-4-(bromomethyl)thiophene, the C3 aryl bromide is also the primary site for coupling, but its position adjacent to the sulfur atom and the bromomethyl group modifies its steric and electronic properties, leading to a different reactivity profile and enabling distinct regiochemical outcomes in subsequent steps [2].

Suzuki-Miyaura Coupling Regioselectivity Reactivity Order

Purity Specification vs. Common Analogs

A baseline standard of 95% purity is the typical specification offered by reputable vendors for this compound . While direct comparative purity data against specific lots of analogs is not available, this specification provides a verifiable procurement benchmark. In contrast, 3-Bromo-4-methylthiophene (CAS 30318-99-1) is also commonly supplied at 95% purity, but as it is a simpler, mono-bromo derivative, its market price is generally lower. [1]

Quality Control Procurement Purity

Higher Molecular Weight vs. Mono-Bromo Analogs

3-Bromo-4-(bromomethyl)thiophene (MW: 255.96 g/mol) has a substantially higher molecular weight than its mono-bromo analog 3-Bromo-4-methylthiophene (MW: 177.06 g/mol) [1][2]. This is a direct consequence of the additional bromine atom. This property is a key differentiator, as the additional heavy atom influences the compound's density and can be leveraged in applications such as the synthesis of radiopaque materials or where a higher molecular weight precursor is required for polymer property modulation. The density is reported as 2.054 g/cm³ .

Physical Properties Material Science Precursor Design

Solubility Profile vs. Mono-Bromo Analog

The compound's physical state and solubility are important practical differentiators. 3-Bromo-4-(bromomethyl)thiophene is typically a colorless liquid . In contrast, 3-Bromo-4-methylthiophene (CAS 30318-99-1) is also a liquid at room temperature. The key difference lies in their solubility profiles: the di-brominated compound is expected to have higher solubility in non-polar organic solvents (e.g., hexanes, toluene) due to its increased bromine content, making it more amenable to reactions that require strictly anhydrous and non-polar conditions, such as certain organometallic or radical reactions.

Solubility Reaction Medium Process Chemistry

Synthetic Step Economy Advantage

The primary procurement value of 3-Bromo-4-(bromomethyl)thiophene is its ability to serve as a starting material for two sequential, orthogonal reactions without intermediate protection/deprotection steps. While the yield of the initial synthesis of this compound from 3-methylthiophene via radical bromination is often high (quantitative yields are reported for the synthesis of the closely related 3-(bromomethyl)thiophene [1]), the key differentiator is the step-count it saves for the end-user. Using a mono-bromo analog to achieve the same complex substitution pattern would require additional steps for functional group interconversion and protection, reducing overall synthetic efficiency.

Synthetic Efficiency Step Economy Procurement Value

3-Bromo-4-(bromomethyl)thiophene: Primary Applications


Sequential Orthogonal Functionalization

This is the compound's core application scenario. Researchers can utilize the reactivity hierarchy of the two bromine atoms (C3 aryl bromide > C4 benzylic bromide) to perform two distinct reactions on the same scaffold without intermediate protecting groups. For instance, a first step involves a Pd-catalyzed Suzuki-Miyaura coupling at the C3 position to install an aryl or heteroaryl group [1]. In a second step, the remaining C4 bromomethyl group can undergo a nucleophilic substitution (e.g., with an amine, thiol, or alkoxide) to install a completely different functional handle. This sequential, orthogonal diversification is not possible with mono-bromo analogs, which can only accommodate a single coupling event before requiring further functionalization [2].

Synthesis of Organic Semiconductors and Polymers

The compound serves as a crucial monomer precursor for materials science applications. The 3,4-substitution pattern on the thiophene ring is known to influence the conformation and electronic properties of the resulting conjugated polymers [1]. The target compound provides a direct route to 3,4-difunctionalized thiophenes, which are valuable building blocks for tuning the energy levels and solid-state packing of organic semiconductors used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [2]. The ability to sequentially couple different aromatic units (e.g., an electron-donating unit at C3 and an electron-accepting unit via the C4 position) allows for the precise engineering of donor-acceptor polymers with tailored optoelectronic properties [3].

Focused Libraries for Drug Discovery

In a drug discovery setting, the ability to generate diverse analogs around a central thiophene core is essential. The orthogonal reactivity of 3-Bromo-4-(bromomethyl)thiophene enables the efficient, parallel synthesis of focused compound libraries where the C3 and C4 positions are systematically varied. This is a powerful approach for exploring structure-activity relationships (SAR) in thiophene-containing lead compounds [1]. The step-economy provided by this building block is a significant advantage over linear synthetic routes that would require multiple steps to install the same diversity [2].

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